molecular formula C7H8ClN3 B8135377 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride

Cat. No.: B8135377
M. Wt: 169.61 g/mol
InChI Key: GLDQTBWMJDSWRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyridine derivatives under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is unique due to its specific ring fusion and the presence of an amine group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound in drug discovery and development .

Biological Activity

1H-Pyrrolo[2,3-c]pyridin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

This compound has been investigated for its roles as a kinase inhibitor and its potential in treating various cancers and other diseases. The compound exhibits notable activities against several molecular targets, primarily due to its structural characteristics that allow it to interact with specific enzymes involved in critical signaling pathways.

Key Biological Activities

  • Anticancer Activity : The compound has shown potent inhibitory effects against various cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). For instance, derivatives of this compound demonstrated nanomolar IC50 values against MV4-11 and Kasumi-1 cell lines .
  • Kinase Inhibition : It acts as a selective inhibitor of lysine-specific demethylase 1 (LSD1), which is implicated in the regulation of gene expression and cancer progression. The inhibition of LSD1 leads to antiproliferative effects on cancer cells .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, although specific mechanisms are still under investigation.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of various kinases. By binding to the ATP-binding site of these kinases, the compound disrupts signaling pathways that promote cell proliferation and survival. This action is particularly relevant in cancer treatment, where aberrant kinase activity is a hallmark of tumorigenesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. A detailed SAR analysis has identified key substituents that enhance its potency and selectivity:

Substituent Position Effect on Activity
4-positionModifications here often enhance kinase inhibition potency.
2-positionAlterations can affect selectivity towards specific kinases.
Aromatic substitutionsInfluence solubility and bioavailability; certain groups enhance cellular uptake.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in preclinical models:

  • Study on AML Cell Lines : A derivative demonstrated IC50 values in the low nanomolar range against MV4-11 cells, leading to significant tumor growth suppression in xenograft models .
  • Inhibition of FGFRs : Compounds derived from this scaffold showed potent inhibition against fibroblast growth factor receptors (FGFRs), which are crucial in various cancers. One study reported IC50 values ranging from 7 to 712 nM across different FGFR types .
  • Antiviral Activity : Some derivatives exhibited moderate activity against HIV-1, indicating potential for further development as antiviral agents .

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-3-9-4-7-5(6)1-2-10-7;/h1-4,10H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQTBWMJDSWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.